![molecular formula C16H23BFNO3 B12077136 4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida es un complejo compuesto orgánico que presenta un átomo de flúor, un grupo isopropilo y una porción de dioxaborolano unidos a un núcleo de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluoro-N-isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida generalmente implica un proceso de varios pasos:
Formación del núcleo de benzamida: El paso inicial implica la síntesis del núcleo de benzamida. Esto se puede lograr haciendo reaccionar 4-fluoroanilina con cloruro de isobutirilo en presencia de una base como la trietilamina para formar 4-fluoro-N-isopropilbenzamida.
Introducción del grupo dioxaborolano: El siguiente paso implica la introducción del grupo dioxaborolano. Esto generalmente se realiza a través de una reacción de borilación catalizada por paladio. El derivado de benzamida se hace reaccionar con bis(pinacolato)diborano en presencia de un catalizador de paladio y una base como carbonato de potasio en condiciones inertes para producir el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. El proceso implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
Reacciones de sustitución:
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el grupo isopropilo y el centro de boro.
Reacciones de acoplamiento: El grupo dioxaborolano hace que el compuesto sea un candidato adecuado para las reacciones de acoplamiento cruzado de Suzuki-Miyaura, permitiendo la formación de enlaces carbono-carbono con varios haluros de arilo o vinilo.
Reactivos y condiciones comunes
Catalizadores de paladio: Se utilizan en reacciones de acoplamiento.
Bases: Como carbonato de potasio o hidróxido de sodio, se utilizan para desprotonar los intermediarios.
Agentes oxidantes: Como peróxido de hidrógeno o ácido m-cloroperbenzoico para reacciones de oxidación.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio para reacciones de reducción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de acoplamiento de Suzuki-Miyaura generalmente producen compuestos biarilicos, mientras que las reacciones de oxidación pueden producir derivados hidroxilados.
Aplicaciones Científicas De Investigación
Química
En química, 4-Fluoro-N-isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su capacidad para sufrir diversas reacciones de acoplamiento lo hace valioso en el desarrollo de nuevos materiales orgánicos y productos farmacéuticos.
Biología y medicina
En investigación biológica y médica, este compuesto se explora por su potencial como un farmacóforo. La presencia del átomo de flúor puede mejorar la estabilidad metabólica y la biodisponibilidad de los candidatos a fármacos. Además, el grupo dioxaborolano se puede utilizar para aplicaciones de administración y detección de fármacos dirigidos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y materiales electrónicos. Sus características estructurales únicas permiten el desarrollo de materiales con propiedades específicas, como conductividad mejorada o resistencia mecánica mejorada.
Mecanismo De Acción
El mecanismo de acción de 4-Fluoro-N-isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida depende de su aplicación. En química medicinal, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, mediante enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals. El átomo de flúor puede mejorar la afinidad de unión y la selectividad, mientras que el grupo dioxaborolano puede facilitar la unión covalente con las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
4-Fluoro-N-isopropilbenzamida: Carece del grupo dioxaborolano, lo que lo hace menos versátil en reacciones de acoplamiento.
N-Isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida: Carece del átomo de flúor, lo que puede reducir su estabilidad metabólica y biodisponibilidad.
4-Fluoro-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida: Carece del grupo isopropilo, lo que potencialmente afecta sus propiedades farmacocinéticas.
Unicidad
La combinación del átomo de flúor, el grupo isopropilo y la porción de dioxaborolano en 4-Fluoro-N-isopropil-3-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzamida lo convierte en un compuesto único con reactividad mejorada y aplicaciones potenciales en varios campos. Su capacidad para participar en diversas reacciones químicas y su potencial como farmacóforo resaltan su importancia en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H23BFNO3 |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
4-fluoro-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)11-7-8-13(18)12(9-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
Clave InChI |
HQXUNFDFWVPZCM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)


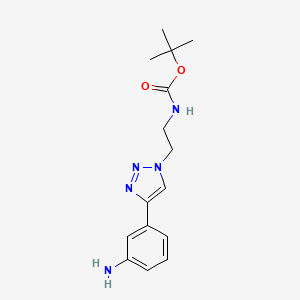

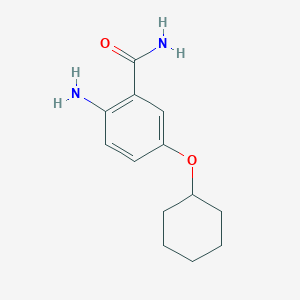


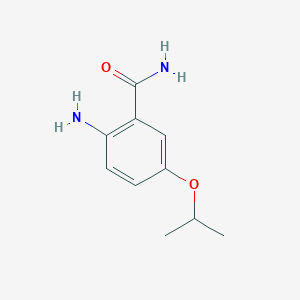
![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
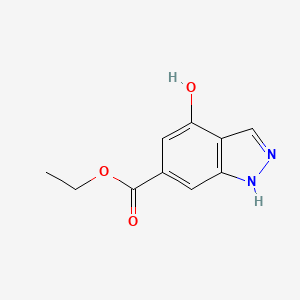

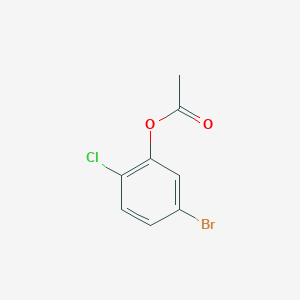
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
